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Introduction
Enyne metathesis is a powerful and versatile transition metal-catalyzed reaction that enables

the formation of a 1,3-diene from an alkene and an alkyne.[1][2] The intramolecular variant,

known as Ring-Closing Enyne Metathesis (RCEYM), has emerged as a highly effective

strategy for the synthesis of a wide array of carbo- and heterocyclic compounds.[3][4] This

method is particularly valuable in medicinal chemistry and drug development due to its ability to

construct complex cyclic scaffolds from readily available acyclic precursors, often with high

atom economy.[3]

The reaction is typically catalyzed by ruthenium carbene complexes, such as the well-known

Grubbs and Hoveyda-Grubbs catalysts. These catalysts are valued for their functional group

tolerance and predictable reactivity.[2] The driving force of the RCEYM reaction is the formation

of a thermodynamically stable conjugated diene system within a newly formed ring.[2] This

application note provides an overview of the reaction, quantitative data for catalyst and

condition selection, detailed experimental protocols, and visualizations of the reaction

mechanism and workflow.
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The generally accepted mechanism for ruthenium-catalyzed enyne metathesis involves a

series of cycloaddition and cycloreversion steps. Two primary pathways are often considered:

the "ene-then-yne" and "yne-then-ene" pathways. For many ruthenium-based catalysts,

evidence suggests the "ene-then-yne" pathway is predominant.[2][5]

In this pathway, the ruthenium carbene catalyst first reacts with the alkene moiety of the enyne

substrate to form a ruthenacyclobutane intermediate. This intermediate then undergoes a retro-

[2+2] cycloaddition to generate a new ruthenium carbene and release ethylene (if a terminal

alkene is used). This new carbene then engages the alkyne intramolecularly in a [2+2]

cycloaddition to form a ruthenacyclobutene. A subsequent cycloreversion of this intermediate

yields the cyclic 1,3-diene product and regenerates a ruthenium carbene, which continues the

catalytic cycle.[2][5]
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Caption: Catalytic cycle of ring-closing enyne metathesis.

Data Presentation: Catalyst and Condition
Optimization
The success of a Ring-Closing Enyne Metathesis (RCEYM) reaction is highly dependent on the

choice of catalyst, solvent, temperature, and substrate concentration. The following tables

summarize quantitative data for the synthesis of common five- and six-membered rings,

providing a comparative overview of different reaction conditions.
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Table 1: Synthesis of Five-Membered Rings via RCEYM

Substrate
Catalyst
(mol%)

Solvent
Temp.
(°C)

Time (h) Yield (%)
Referenc
e

N-allyl-N-

(prop-2-yn-

1-

yl)tosylami

de

Grubbs I

(5)
CH₂Cl₂ 40 12 85

[General

Protocol]

N-allyl-N-

(prop-2-yn-

1-

yl)tosylami

de

Grubbs II

(1)
Toluene 80 2 >95 [4]

N-allyl-N-

(prop-2-yn-

1-

yl)tosylami

de

Hoveyda-

Grubbs II

(1)

CH₂Cl₂ 40 3 92
[General

Protocol]

Diethyl

allyl(prop-

2-yn-1-

yl)malonat

e

Grubbs I

(5)
Benzene 60 4 88 [4]

Diethyl

allyl(prop-

2-yn-1-

yl)malonat

e

Grubbs II

(2)
Toluene 80 1 96 [4]

Table 2: Synthesis of Six-Membered Rings via RCEYM
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Substrate
Catalyst
(mol%)

Solvent
Temp.
(°C)

Time (h) Yield (%)
Referenc
e

1-allyl-1-

(prop-2-yn-

1-

yl)cyclohex

ane

Grubbs I

(5)
CH₂Cl₂ 40 18 75

[General

Protocol]

1-allyl-1-

(prop-2-yn-

1-

yl)cyclohex

ane

Grubbs II

(2)
Toluene 110 2 91 [4]

O-allyl-N-

(prop-2-yn-

1-yl)aniline

Grubbs I

(5)
Benzene 60 6 82 [4]

O-allyl-N-

(prop-2-yn-

1-yl)aniline

Grubbs II

(2)
CH₂Cl₂ 40 2 94 [4]

Oct-1-en-6-

yne

Hoveyda-

Grubbs II

(1)

Benzene 60 3 92 [1]

Experimental Protocols
The following protocols provide detailed methodologies for conducting RCEYM reactions. A

general procedure is outlined, followed by specific examples for the synthesis of five- and six-

membered heterocyclic compounds.

General Experimental Workflow
A typical experimental workflow for a RCEYM reaction involves careful setup under an inert

atmosphere, monitoring of the reaction progress, and a standardized work-up and purification

procedure.
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Preparation

Reaction

Work-up and Purification

Dry glassware under vacuum or in an oven.

Dissolve enyne substrate in degassed solvent under inert atmosphere.

Degas solvent by sparging with N₂ or Ar.

Add catalyst under a positive flow of inert gas.

Heat the reaction to the desired temperature and stir.

Monitor reaction progress by TLC or GC-MS.

Quench the reaction with ethyl vinyl ether.

Remove solvent under reduced pressure.

Purify the crude product by flash column chromatography.

Characterize the product (NMR, IR, MS).

Click to download full resolution via product page

Caption: A typical experimental workflow for RCEYM.
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General Protocol for Ring-Closing Enyne Metathesis
Materials:

Enyne substrate

Ruthenium catalyst (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs II)

Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Toluene, Benzene)

Ethyl vinyl ether (for quenching)

Silica gel for column chromatography

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Inert gas (Argon or Nitrogen)

Standard Schlenk line glassware

Procedure:

Preparation: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum

and backfilled with an inert gas. This cycle is repeated three times.

Dissolution: The enyne substrate (1.0 eq) is added to the flask, which is then evacuated and

backfilled with inert gas. Anhydrous, degassed solvent is added via syringe to achieve the

desired concentration (typically 0.01-0.1 M).[1]

Catalyst Addition: The chosen ruthenium catalyst (1-5 mol%) is added to the reaction mixture

in one portion under a positive flow of inert gas.[1]

Reaction: The reaction mixture is stirred at the appropriate temperature (typically 40-110 °C).

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Quenching: Upon completion (typically when the starting material is no longer visible by

TLC), the reaction is cooled to room temperature and quenched by the addition of a few
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drops of ethyl vinyl ether. The mixture is stirred for an additional 30 minutes to ensure

complete deactivation of the catalyst.[1]

Work-up: The solvent is removed under reduced pressure.

Purification: The resulting crude residue is purified by flash column chromatography on silica

gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford

the pure cyclic diene.

Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C

NMR, IR, and mass spectrometry.[1]

Example 1: Synthesis of 1-Tosyl-3-methylene-1,2,3,4-
tetrahydropyridine
This protocol describes the synthesis of a six-membered nitrogen heterocycle using Grubbs II

catalyst.

Materials:

N-allyl-N-(prop-2-yn-1-yl)tosylamide (1.00 g, 3.77 mmol)

Grubbs II catalyst (64 mg, 0.075 mmol, 2 mol%)

Anhydrous, degassed toluene (377 mL to make a 0.01 M solution)

Procedure:

Following the general protocol, N-allyl-N-(prop-2-yn-1-yl)tosylamide is dissolved in

anhydrous, degassed toluene in a Schlenk flask under an argon atmosphere.

The Grubbs II catalyst is added, and the reaction mixture is heated to 80 °C with vigorous

stirring.

The reaction is monitored by TLC (eluent: 20% ethyl acetate in hexanes). The reaction is

typically complete within 2 hours.
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After cooling to room temperature, the reaction is quenched with ethyl vinyl ether (0.5 mL)

and stirred for 30 minutes.

The solvent is removed in vacuo, and the residue is purified by flash column chromatography

(silica gel, 5-15% ethyl acetate in hexanes gradient) to yield the product as a colorless oil.

Expected Yield: >90%

Characterization Data:

¹H NMR (CDCl₃, 400 MHz): δ 7.70 (d, 2H), 7.35 (d, 2H), 6.30 (s, 1H), 5.25 (s, 1H), 5.10 (s,

1H), 4.15 (s, 2H), 3.50 (t, 2H), 2.45 (s, 3H), 2.30 (t, 2H).

¹³C NMR (CDCl₃, 100 MHz): δ 143.5, 141.0, 136.5, 129.8, 127.5, 125.0, 115.0, 48.0, 45.0,

28.0, 21.5.

IR (thin film, cm⁻¹): 3080, 2925, 1650, 1595, 1350, 1160.

HRMS (ESI): Calculated for C₁₃H₁₅NO₂S [M+H]⁺, found.

Example 2: Synthesis of 3-Methylene-3,4-dihydro-2H-
pyran
This protocol details the synthesis of a six-membered oxygen heterocycle.

Materials:

Allyl propargyl ether (1.00 g, 10.2 mmol)

Grubbs II catalyst (87 mg, 0.102 mmol, 1 mol%)

Anhydrous, degassed dichloromethane (DCM, 102 mL to make a 0.1 M solution)

Procedure:

Following the general protocol, allyl propargyl ether is dissolved in anhydrous, degassed

DCM under a nitrogen atmosphere.
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Grubbs II catalyst is added, and the solution is stirred at 40 °C.

The reaction progress is monitored by GC-MS. The reaction is typically complete within 4

hours.

After cooling, the reaction is quenched with ethyl vinyl ether (0.5 mL).

The solvent is removed under reduced pressure, and the crude product is purified by flash

column chromatography (silica gel, 2-10% diethyl ether in hexanes gradient) to afford the

volatile product.

Expected Yield: ~90%

Characterization Data:

¹H NMR (CDCl₃, 400 MHz): δ 6.25 (s, 1H), 5.15 (s, 1H), 4.95 (s, 1H), 4.20 (s, 2H), 3.80 (t,

2H), 2.25 (t, 2H).

¹³C NMR (CDCl₃, 100 MHz): δ 142.0, 124.5, 112.0, 68.0, 65.0, 25.0.

Conclusion
Ring-closing enyne metathesis is a robust and highly valuable transformation for the synthesis

of cyclic compounds. The predictability of the reaction, coupled with the commercial availability

of a range of efficient ruthenium catalysts, has established RCEYM as a key tool in modern

organic synthesis. The protocols and data provided herein serve as a practical guide for

researchers in academia and industry to effectively apply this methodology in their synthetic

endeavors, from small-scale discovery to larger-scale applications in drug development.

Careful selection of the catalyst and optimization of reaction conditions are paramount to

achieving high yields and purity of the desired cyclic dienes.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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